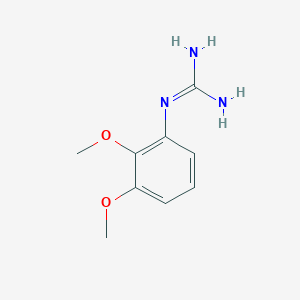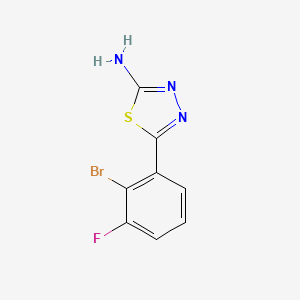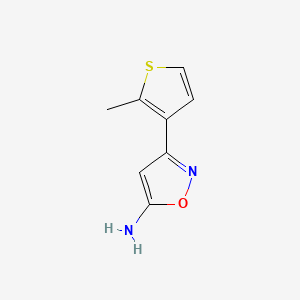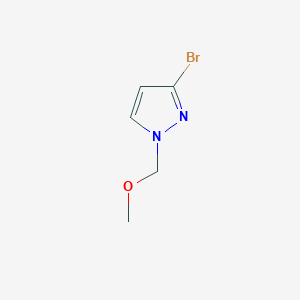
3-Bromo-1-(methoxymethyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(methoxymethyl)pyrazole: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(methoxymethyl)pyrazole typically involves the bromination of 1-(methoxymethyl)pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-1-(methoxymethyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to different functionalized derivatives .
Applications De Recherche Scientifique
Chemistry: 3-Bromo-1-(methoxymethyl)pyrazole is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer properties .
Industry: In the agrochemical industry, this compound can be used in the synthesis of insecticides and herbicides. Its unique structure allows for the development of compounds with specific biological activities .
Mécanisme D'action
The mechanism of action of 3-Bromo-1-(methoxymethyl)pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and methoxymethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the specific biological activity being targeted .
Comparaison Avec Des Composés Similaires
3-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the methoxymethyl group.
3-Bromopyrazole: Lacks both the methoxymethyl and methyl groups.
Uniqueness: 3-Bromo-1-(methoxymethyl)pyrazole is unique due to the presence of both the bromine atom and the methoxymethyl group. This combination provides distinct reactivity and potential for diverse applications in synthesis and biological activity .
Propriétés
Formule moléculaire |
C5H7BrN2O |
|---|---|
Poids moléculaire |
191.03 g/mol |
Nom IUPAC |
3-bromo-1-(methoxymethyl)pyrazole |
InChI |
InChI=1S/C5H7BrN2O/c1-9-4-8-3-2-5(6)7-8/h2-3H,4H2,1H3 |
Clé InChI |
OHDSXMDBMSVZGF-UHFFFAOYSA-N |
SMILES canonique |
COCN1C=CC(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



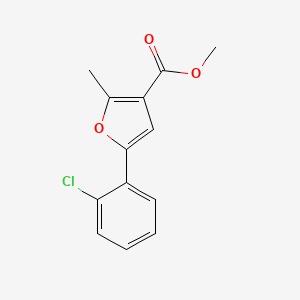


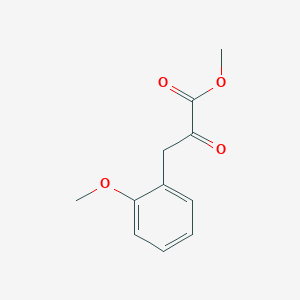


![5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13691065.png)

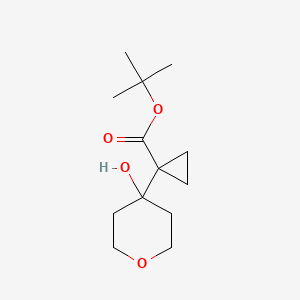
![2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13691076.png)
